molecular formula C15H11N5O6 B14577655 Quinolin-5-amine;1,3,5-trinitrobenzene CAS No. 61653-17-6

Quinolin-5-amine;1,3,5-trinitrobenzene

Cat. No.: B14577655
CAS No.: 61653-17-6
M. Wt: 357.28 g/mol
InChI Key: JNJLKBJUVSVUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinolin-5-amine, typically involves the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent . The reaction mechanism involves the initial dehydration of glycerol to give acrolein, which then undergoes 1,4-cycloaddition with aniline to form β-anilinopropaldehyde. This intermediate cyclizes, dehydrates, and oxidizes to yield quinoline .

For the preparation of 1,3,5-trinitrobenzene, nitration of benzene or methylbenzene is commonly employed. The process involves the use of nitric acid in fuming sulfuric acid, followed by oxidation and decarboxylation to yield the trinitro derivative .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale Skraup synthesis, utilizing continuous flow reactors to ensure efficient heat and mass transfer. For 1,3,5-trinitrobenzene, industrial nitration processes are optimized for safety and yield, often employing mixed acid systems and controlled reaction conditions to minimize the risk of explosion .

Properties

CAS No.

61653-17-6

Molecular Formula

C15H11N5O6

Molecular Weight

357.28 g/mol

IUPAC Name

quinolin-5-amine;1,3,5-trinitrobenzene

InChI

InChI=1S/C9H8N2.C6H3N3O6/c10-8-4-1-5-9-7(8)3-2-6-11-9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-6H,10H2;1-3H

InChI Key

JNJLKBJUVSVUFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.